1-(Furan-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Furan-3-yl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a furan ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Knoevenagel Condensation: The reaction between furfural and malonic acid under basic conditions to form 2-furanacrylic acid.
Decarboxylation: The subsequent decarboxylation of 2-furanacrylic acid to yield the desired product.
Industrial Production Methods: Techniques such as solvent-free crystallization and photodimerization may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohols derived from the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors that interact with the furan ring and carboxylic acid group.
Pathways Involved: Metabolic pathways that involve the oxidation and reduction of the furan ring and carboxylic acid group.
Comparison with Similar Compounds
Cyclobutane-1,3-dicarboxylic acid: Another cyclobutane derivative with carboxylic acid groups.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group at the 2-position.
Uniqueness: 1-(Furan-3-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the furan ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(furan-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-8(11)9(3-1-4-9)7-2-5-12-6-7/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
RJFYQWXROMRBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=COC=C2)C(=O)O |
Origin of Product |
United States |
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